Methyl (2-benzylphenyl) cyanocarbonimidodithioate
Overview
Description
Methyl (2-benzylphenyl) cyanocarbonimidodithioate is a chemical compound with the molecular formula C16H14N2S2. It is known for its unique structure, which includes a cyanocarbonimidodithioate group attached to a methyl (2-benzylphenyl) moiety. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-benzylphenyl) cyanocarbonimidodithioate typically involves the reaction of 2-benzylphenyl isothiocyanate with methylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-benzylphenyl isothiocyanate+methylamine→Methyl (2-benzylphenyl) cyanocarbonimidodithioate
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl (2-benzylphenyl) cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the cyanocarbonimidodithioate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocarbonimidodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-benzylphenyl) cyanocarbonimidodithioate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-benzylphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action are often related to its chemical structure and reactivity, which allow it to participate in various biochemical processes.
Comparison with Similar Compounds
Methyl (2-benzylphenyl) cyanocarbonimidodithioate can be compared with other similar compounds, such as:
- Methyl (2-phenylphenyl) cyanocarbonimidodithioate
- Methyl (2-tolylphenyl) cyanocarbonimidodithioate
- Methyl (2-naphthylphenyl) cyanocarbonimidodithioate
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its benzyl group enhances its reactivity and allows for diverse applications in research and industry.
Properties
IUPAC Name |
[(2-benzylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-19-16(18-12-17)20-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOHVDCKDWGKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC=C1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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